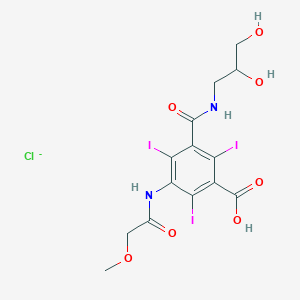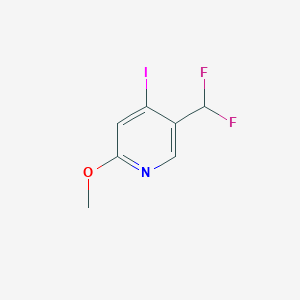
5-Isopropyl-2,3-dimethylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-2,3-dimethylpyridin-4-amine is a chemical compound with the molecular formula C10H16N2. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an isopropyl group and two methyl groups attached to the pyridine ring, along with an amine group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2,3-dimethylpyridin-4-amine can be achieved through several methods. One common approach involves the amination of 2,3-dimethyl-5-isopropylpyridine using suitable amine sources under controlled conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the desired substituents onto the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Isopropyl-2,3-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Isopropyl-2,3-dimethylpyridin-4-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Isopropyl-2,3-dimethylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It may also interact with biological macromolecules, such as enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylpyridine: Lacks the isopropyl group and amine functionality.
5-Isopropyl-2-methylpyridine: Lacks one methyl group compared to 5-Isopropyl-2,3-dimethylpyridin-4-amine.
4-Aminopyridine: Lacks the isopropyl and methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and methyl groups, along with the amine functionality, makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H16N2 |
|---|---|
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
2,3-dimethyl-5-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C10H16N2/c1-6(2)9-5-12-8(4)7(3)10(9)11/h5-6H,1-4H3,(H2,11,12) |
Clé InChI |
HZZJTIFFPQHNDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CN=C1C)C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



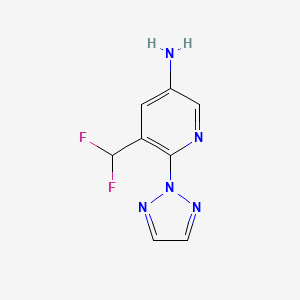
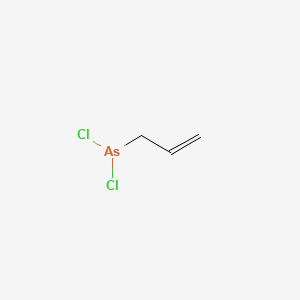

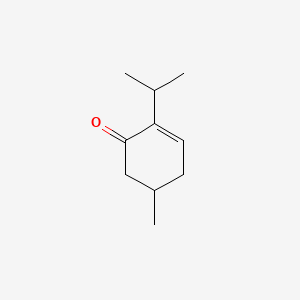
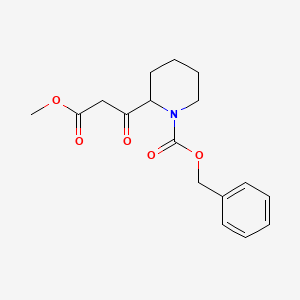
![N-[1-(4-cyanophenyl)cyclopropyl]-2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]thiophene-3-carboxamide](/img/structure/B13973535.png)


